molecular formula C17H15F2NO3 B6533628 [(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate CAS No. 1794904-43-0

[(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

Cat. No. B6533628
CAS RN: 1794904-43-0
M. Wt: 319.30 g/mol
InChI Key: ZTPVFLPXSIDCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate (DFMPA) is an organic compound that has been studied extensively in both laboratory and clinical settings. It is a derivative of the phenyl acetate family, and has been used in a variety of scientific research applications, including drug design and delivery, biochemical and physiological studies, and as a potential therapeutic agent. In

Scientific Research Applications

[(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has been used in a variety of scientific research applications. It has been studied as a potential drug delivery system due to its ability to target specific cell types and organs, and its ability to cross the blood-brain barrier. It has also been studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases. Additionally, [(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has been used in biochemical and physiological studies, as it can be used to study the effects of drugs on various biological systems.

Mechanism of Action

The mechanism of action of [(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is not fully understood. However, it is believed that the compound binds to specific receptors in the body, which then triggers a cascade of biochemical reactions. These reactions can lead to a variety of effects, such as the activation or inhibition of certain enzymes, the regulation of gene expression, or the modulation of cell signaling pathways.
Biochemical and Physiological Effects
[(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor activities, and to modulate the expression of certain genes. Additionally, [(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has been shown to have a variety of metabolic effects, including the regulation of lipid metabolism and the stimulation of glucose uptake.

Advantages and Limitations for Lab Experiments

[(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is non-toxic and has a low potential for side effects. The main limitation of [(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is that it is not widely available, as it is not commonly used in research.

Future Directions

[(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has several potential future directions. It could be used in drug delivery systems to target specific organs or cell types, or to cross the blood-brain barrier. Additionally, it could be used to study the effects of drugs on various biological systems, or to develop new therapeutic agents for the treatment of cancer and other diseases. Additionally, [(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate could be used to study the biochemical and physiological effects of drugs, or to modulate gene expression or cell signaling pathways. Finally, [(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate could be used in the development of new drugs or drug delivery systems, or to improve existing drugs or drug delivery systems.

Synthesis Methods

[(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is synthesized through a multi-step process. The first step involves the alkylation of 2-chloro-4-methylphenyl acetate with 3,4-difluorophenyl chloride to form [(3,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate. This is then followed by a reaction with sodium hydroxide and acetic acid, which results in the formation of the desired product. The final step involves purification of the product through recrystallization.

properties

IUPAC Name

[2-(3,4-difluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-13-6-7-14(18)15(19)9-13/h2-7,9H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPVFLPXSIDCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.